molecular formula C15H13N3O4S B610120 Piroxicam CAS No. 36322-90-4

Piroxicam

Cat. No. B610120
CAS RN: 36322-90-4
M. Wt: 331.35
InChI Key: QYSPLQLAKJAUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04376204

Procedure details

2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (28 g., 0.089 mole) and 2-aminopyridine (9.26 g., 0.098 mole) were combined with 500 ml. of xylene in a 1 liter flask equipped with an addition funnel and a reflux, variable take-off distillation head. The stirred reaction mixture was heated to reflux and the xylene distilled at the rate of approximately 100 ml./hour, while maintaining the pot volume almost constant by the addition of fresh xylene. After 6 hours, the head temperature, which had been relatively constant at 134° C., rose to 142° C. and reflux rate slowed. The reaction mixture was then cooled in an ice-bath and the precipitated solids recovered by filtration, with hexane for transfer and wash, and dried at 45° C. in vacuo to yield piroxicam (28.5 g., 96%; m.p. 167°-174° C.).
Name
2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:13])(=[O:12])[NH:4][C:3]=1[C:14]([O:16]CCOC)=O.[NH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1.[C:28]1(C)C(C)=CC=CC=1>>[CH3:28][N:4]1[S:5](=[O:12])(=[O:13])[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:2]([OH:1])=[C:3]1[C:14]([NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)=[O:16]

Inputs

Step One
Name
2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Quantity
28 g
Type
reactant
Smiles
OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OCCOC
Step Two
Name
Quantity
9.26 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
a reflux, variable take-off distillation head
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
the xylene distilled at the rate of approximately 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
/hour, while maintaining the pot volume
ADDITION
Type
ADDITION
Details
almost constant by the addition of fresh xylene
CUSTOM
Type
CUSTOM
Details
had been relatively constant at 134° C.
CUSTOM
Type
CUSTOM
Details
rose to 142° C.
TEMPERATURE
Type
TEMPERATURE
Details
reflux rate
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
the precipitated solids recovered by filtration, with hexane for transfer
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
dried at 45° C. in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C(=C(C=2C=CC=CC2S1(=O)=O)O)C(=O)NC=3C=CC=CN3
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.